(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid
Overview
Description
(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid: is an organic compound with the molecular formula C14H14BClO3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a hydroxyl group. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-chloro-3-methylphenol with 4-bromomethylphenylboronic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenol derivatives.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. This reaction is essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be used to study enzyme mechanisms and develop new therapeutic agents.
Medicine: Boronic acid derivatives have shown potential as anticancer agents, proteasome inhibitors, and antibacterial agents. The compound’s ability to form reversible covalent bonds with biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of complex organic molecules makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. In the Suzuki-Miyaura coupling reaction, the boronic acid group reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction can block the enzyme’s activity, making boronic acids useful as enzyme inhibitors in drug development.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Methylphenylboronic acid
Comparison:
- Phenylboronic acid lacks the chloro and methyl substituents, making it less sterically hindered and potentially less selective in reactions.
- 4-Chlorophenylboronic acid has a similar chloro substituent but lacks the methyl group, which can affect its reactivity and selectivity.
- 3-Methylphenylboronic acid has a methyl group but lacks the chloro substituent, which can influence its electronic properties and reactivity.
Uniqueness: (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid is unique due to the presence of both chloro and methyl substituents, which can enhance its reactivity and selectivity in various chemical reactions. These substituents can also influence the compound’s biological activity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8,17-18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKUADBAEFEIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194697 | |
Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-25-1, 871126-05-5 | |
Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849052-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((4'-Chloro-3'-methylphenoxy)methyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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